3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
The compound “3,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone” is a complex organic molecule. It contains a benzophenone core, which is a common motif in organic chemistry and materials science. The benzophenone core is substituted with a 1,3-dioxolane ring, which is a type of acetal, a functional group that can act as a protective group for carbonyl compounds during chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzophenone core, followed by the introduction of the 1,3-dioxolane ring. The 1,3-dioxolane ring could potentially be formed through an acetal formation reaction, which involves the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzophenone core) and an ether linkage (from the 1,3-dioxolane ring). The presence of these functional groups would likely confer certain physical and chemical properties to the compound, such as polarity and potential reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might contribute to its stability and rigidity, while the ether linkage might influence its polarity and solubility in different solvents .Scientific Research Applications
- Applications :
- Applications :
- Anticancer Agents : Researchers have synthesized (S)-methyl 2-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)thiazole-4-carboxylic acid methyl ester , which contains the thiazole unit from cyclic depsipeptide Lyngbyabellin A. This compound exhibits moderate cytotoxicity against cancer cells .
Organic Synthesis and Medicinal Chemistry
Thiazole Derivatives
Mechanism of Action
Target of Action
It’s suggested that the compound may modulate serotonergic and glutamatergic systems .
Mode of Action
It’s suggested that the compound could contribute to the antinociceptive and anti-edematogenic effects through modulation of serotonergic and glutamatergic systems .
Result of Action
It’s suggested that the compound could have anti-inflammatory and antioxidant actions, contributing to its antinociceptive and anti-edematogenic effects .
Future Directions
properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-6-7-15(10-13(12)2)17(19)14-4-3-5-16(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCASLJSDKVYDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645067 | |
Record name | (3,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898779-42-5 | |
Record name | Methanone, (3,4-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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